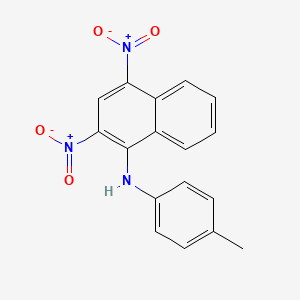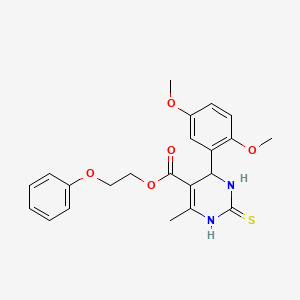![molecular formula C19H22O4 B5169205 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)
1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as EPPPE and is synthesized through a specific chemical process.
Mécanisme D'action
The mechanism of action of 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone is not fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have antitumor and antiviral effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, it has been shown to have antitumor and antiviral properties, making it a potentially useful compound for studying cancer and viral infections. One of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone. One potential area of research is in the development of new anti-inflammatory and analgesic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, research could focus on the development of new synthesis methods for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone involves a series of chemical reactions. The process starts with the reaction of 2-ethoxyphenol with 3-chloropropylamine to form 2-(3-chloropropoxy)ethoxyphenol. This intermediate product is then reacted with 4-bromophenol to form 2-[3-(2-ethoxyphenoxy)propoxy]phenol. Finally, this compound is reacted with acetic anhydride to produce this compound.
Applications De Recherche Scientifique
1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone has been studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of medicinal chemistry. Studies have shown that this compound has potential as an anti-inflammatory and analgesic agent. Additionally, it has been shown to have antitumor and antiviral properties.
Propriétés
IUPAC Name |
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-18-11-6-7-12-19(18)23-14-8-13-22-17-10-5-4-9-16(17)15(2)20/h4-7,9-12H,3,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTUDVYOLNHDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5169129.png)

![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)



![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)

![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)
